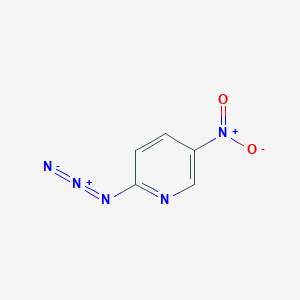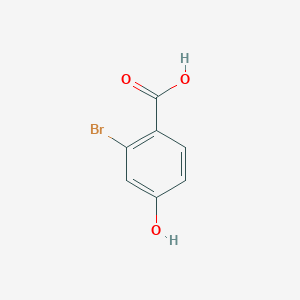
4-Brom-5-Chlorthiophen-2-carbonsäure
Übersicht
Beschreibung
4-Bromo-5-chlorothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C5H2BrClO2S and its molecular weight is 241.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-chlorothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-chlorothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von polyhalogenierten Thiophenderivaten
Polyhalogenierte Thiophene sind im Bereich der organischen Chemie von entscheidender Bedeutung, da sie als Bausteine für komplexere Moleküle dienen können. Das Vorhandensein sowohl von Brom- als auch von Chloratomen in 4-Brom-5-Chlorthiophen-2-carbonsäure macht sie zu einem wertvollen Vorläufer für die Synthese verschiedener funktionalisierter Thiophenderivate. Diese Derivate können weiter verwendet werden, um neue molekulare Strukturen zu schaffen, die bei der Entwicklung von Pharmazeutika und Materialwissenschaften von Bedeutung sind .
Halogen-Tauschreaktion
Die Halogen-Tauschreaktion (HD) ist eine synthetische Methode, die zur Umlagerung von Halogenatomen innerhalb eines Moleküls verwendet wird, wodurch die Funktionalisierung spezifischer Positionen erleichtert wird, die sonst schwer zugänglich sind. This compound kann HD-Reaktionen eingehen, um umgelagerte lithiierte Zwischenprodukte zu bilden, die für nachfolgende chemische Umwandlungen von entscheidender Bedeutung sind .
Entwicklung der organischen Elektronik
Thiophenderivate sind bekannt für ihre elektronischen Eigenschaften, wodurch sie für den Einsatz in der organischen Elektronik geeignet sind, wie z. B. organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs). Die in this compound vorhandenen funktionellen Gruppen ermöglichen die Feinabstimmung der elektronischen Eigenschaften, was für die Optimierung der Leistung dieser Geräte unerlässlich ist .
Pharmazeutische Zwischenprodukte
Die Carbonsäuregruppe in this compound bietet eine reaktive Stelle für Kupplungsreaktionen, wodurch sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen wird. Ihre polyhalogenierte Struktur kann genutzt werden, um Arzneimittel mit verbesserten pharmakologischen Eigenschaften zu entwickeln .
Agrochemische Forschung
In der agrochemischen Forschung werden Thiophenderivate auf ihr Potenzial als Herbizide, Insektizide und Fungizide untersucht. Die Halogenatome in this compound können für die biologische Aktivität dieser Verbindungen von entscheidender Bedeutung sein und ihre Wechselwirkung mit biologischen Zielen beeinflussen .
Materialwissenschaftliche Anwendungen
Die Einarbeitung von Thiophenderivaten in Polymere kann zu Materialien mit einzigartigen Eigenschaften führen, wie z. B. erhöhte thermische Stabilität und Leitfähigkeit. This compound kann als Monomer oder Vernetzer bei der Herstellung dieser fortschrittlichen Materialien dienen .
Katalyse
Thiophenderivate können als Liganden in katalytischen Systemen wirken und die Reaktivität und Selektivität des Katalysators beeinflussen. This compound kann mit ihren mehreren reaktiven Stellen so modifiziert werden, dass sie in verschiedene katalytische Rahmenwerke passt, wodurch die Effizienz chemischer Reaktionen gesteigert wird .
Umweltstudien
Halogenierte Thiophene werden häufig als Modellverbindungen in Umweltstudien verwendet, um das Verhalten von persistenten organischen Schadstoffen zu verstehen. Die Untersuchung von this compound kann Einblicke in die Abbauwege und die Umweltbelastung ähnlicher Verbindungen liefern .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-bromo-5-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLYODPDQGKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564978 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60729-37-5 | |
| Record name | 4-Bromo-5-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1283998.png)
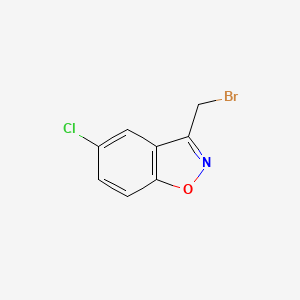
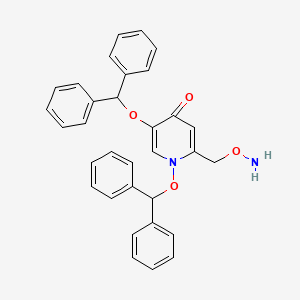

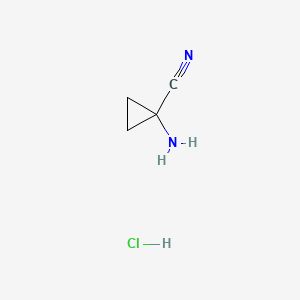

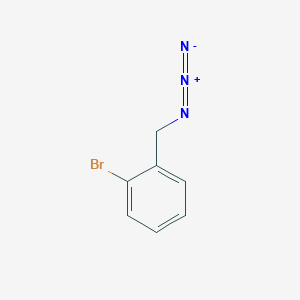
![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)

